3-Chloro-4-(3,5-dimethylphenoxy)aniline
Overview
Description
Preparation Methods
The synthesis of 3-Chloro-4-(3,5-dimethylphenoxy)aniline typically involves the reaction of 3,5-dimethylphenol with 3-chloro-4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas .
Chemical Reactions Analysis
3-Chloro-4-(3,5-dimethylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro position.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and bases like potassium carbonate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-4-(3,5-dimethylphenoxy)aniline is widely used in scientific research, particularly in the field of proteomics. It is utilized as a specialty product for studying protein interactions and functions . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 3-Chloro-4-(3,5-dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-Chloro-4-(3,5-dimethylphenoxy)aniline can be compared with similar compounds such as:
3-Chloro-4-(2,5-dimethylphenoxy)aniline: This compound has a similar structure but differs in the position of the dimethyl groups.
3-Chloro-4-(4-chloro-3,5-dimethylphenoxy)aniline: This compound has an additional chlorine atom on the phenoxy ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
3-chloro-4-(3,5-dimethylphenoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-5-10(2)7-12(6-9)17-14-4-3-11(16)8-13(14)15/h3-8H,16H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHAJZIUNPDUBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)N)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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